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Compound of Interest

2-Chloro-5-
Compound Name: )
cyanobenzenesulfonamide

cat. No.: B1371306

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
2-Chloro-5-cyanobenzenesulfonamide (CAS No. 1939-76-0). The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. This document compiles predicted spectral data based on the analysis of structurally
similar compounds and outlines standard experimental methodologies for acquiring such data.

Chemical Structure and Properties
o |[UPAC Name: 2-chloro-5-cyanobenzenesulfonamide

e Molecular Formula: C7HsCIN202S

e Molecular Weight: 216.65 g/mol

e Structure:

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for 2-Chloro-5-
cyanobenzenesulfonamide, the following data tables have been compiled based on
established spectral characteristics of analogous compounds, including benzenesulfonamide,
chlorobenzenesulfonamides, and cyanobenzene derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

H-6 (ortho to -SO2NH:2
~8.0-8.2 d 1H

and -Cl)

H-4 (meta to -SO2NH:2
~7.8-7.9 dd 1H

and -ClI)
~76-7.7 d 1H H-3 (ortho to -C=N)
~75 s (broad) 2H -SO2NH:2

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will
exhibit splitting patterns (doublets and doublet of doublets) due to coupling with adjacent
protons.

Table 2: Predicted 13C NMR Spectral Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assighment

~ 142 - 144 C-1 (C-SO2NH>)
~ 138 - 140 C-2 (C-Cl)
~134-136 C-4

~132-134 C-6

~118-120 C-3

~116 - 118 C-5 (C-C=N)
~115-117 -C=N

Note: The assignments are based on the expected electronic effects of the chloro, cyano, and
sulfonamide substituents on the benzene ring.
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Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment
~ 3350 - 3250 Strong N-H stretching (sulfonamide)
~ 2230 - 2220 Medium C=N stretching (nitrile)
~ 1600 - 1450 Medium C=C aromatic ring stretching

Asymmetric SO2 stretching
~ 1350 - 1320 Strong )

(sulfonamide)

Symmetric SO2 stretching
~1170- 1150 Strong )

(sulfonamide)

) C-H out-of-plane bending

~ 900 - 800 Medium _

(aromatic)
~ 750 - 700 Medium C-Cl stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Assighment

) [M]* (Molecular ion) with
216 /218 High , _

isotopic pattern for Cl

152/ 154 Medium [M - SO2]*
125/ 127 Medium [M - SO2NH2]*
111 Medium [CeHaCl*
75 Low [CeHs]*

Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an

intensity of approximately one-third of the molecular ion peak.
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for
aromatic sulfonamides.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-
cyanobenzenesulfonamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
Ensure the sample is fully dissolved.

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 16-64 scans).

o Set the spectral width to cover the range of -2 to 12 ppm.
o Apply a relaxation delay of 1-2 seconds between scans.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o A higher number of scans will be necessary due to the low natural abundance of 13C
(typically 1024 or more scans).

o Set the spectral width to cover the range of 0 to 200 ppm.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to the residual solvent peak (DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

FT-IR Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
(1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture
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into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder and record the sample spectrum.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The spectrum is typically recorded in the range of 4000-400 cm~1.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (for EI-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
Data Acquisition:

o Set the ionization energy to 70 eV.

o Acquire the mass spectrum over a mass range of m/z 50-300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure. The isotopic distribution for chlorine should be observed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a

chemical compound like 2-Chloro-5-cyanobenzenesulfonamide.
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Workflow for Spectral Characterization of 2-Chloro-5-cyanobenzenesulfonamide

Compound Synthesis & Purification

Synthesis of 2-Chloro-5-
cyanobenzenesulfonamide

l

Purification (e.g., Recrystallization,
Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) FT-IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Integration) (Background Subtraction) (Peak Identification)

Strusture Elucidation & Reporting

Spectral Interpretation &
Structure Confirmation

'

Reporting of Spectral Data
(Tables, Figures, Text)

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical
compound.

 To cite this document: BenchChem. [Spectral Analysis of 2-Chloro-5-
cyanobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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at: [https://lwww.benchchem.com/product/b1371306#spectral-data-for-2-chloro-5-
cyanobenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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